2H-Indazole, 3,5,6-trinitro-
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Overview
Description
2H-Indazole, 3,5,6-trinitro- is a nitrogen-containing heterocyclic compound It is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with three nitro groups attached at the 3rd, 5th, and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole, 3,5,6-trinitro- typically involves the nitration of 2H-indazole. One common method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . This method is efficient and has a broad substrate scope with high tolerance for various functional groups.
Industrial Production Methods
Industrial production of 2H-Indazole, 3,5,6-trinitro- may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2H-Indazole, 3,5,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Nitro derivatives of 2H-Indazole.
Reduction: Amino derivatives of 2H-Indazole.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
2H-Indazole, 3,5,6-trinitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2H-Indazole, 3,5,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can inhibit enzyme function or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Another tautomeric form of indazole with different chemical properties.
2H-1,2,3-Triazole: A similar nitrogen-containing heterocycle with distinct biological activities.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
65750-08-5 |
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Molecular Formula |
C7H3N5O6 |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
3,5,6-trinitro-2H-indazole |
InChI |
InChI=1S/C7H3N5O6/c13-10(14)5-1-3-4(2-6(5)11(15)16)8-9-7(3)12(17)18/h1-2H,(H,8,9) |
InChI Key |
LVXFPAXEXDCLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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